5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine
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Overview
Description
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C16H14N6O2 It is characterized by the presence of a pyrimidine ring substituted with nitro and diphenylamine groups
Mechanism of Action
Target of Action
The primary targets of the compound 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine are cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E1 and CDK9/cyclin T1 . CDKs are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
This compound interacts with its targets, CDK2/cyclin E1 and CDK9/cyclin T1, by inhibiting their activities . This inhibition is generally correlated well with the cytotoxicity of these compounds .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with cell cycle transition and gene transcription . By inhibiting CDK2/cyclin E1 and CDK9/cyclin T1, it disrupts the normal functioning of these pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit significant inhibition against tumor cell lines, suggesting a reasonable level of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1 . This leads to cell cycle arrest in the G2/M phase .
Action Environment
The efficacy of similar compounds has been tested against various tumor cell lines, suggesting that the compound’s action may be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with nitro and diphenylamine substituents. One common method involves the nitration of N2,N4-diphenylpyrimidine-2,4,6-triamine using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the nitration process to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 5-amino-N2,N4-diphenylpyrimidine-2,4,6-triamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Similar structure but with a fluorine atom instead of a nitro group.
5-chloro-N2,N4-diphenylpyrimidine-2,4-diamine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUOEVKQFBVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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